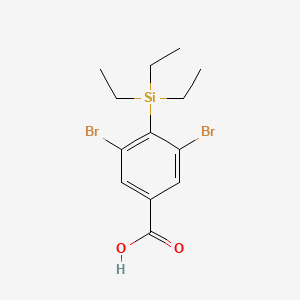
Benzoic acid, 3,5-dibromo-4-(triethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3,5-dibromo-4-(triethylsilyl)- is an organic compound with the molecular formula C13H18Br2O2Si It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a triethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dibromo-4-(triethylsilyl)- typically involves the bromination of a benzoic acid derivative followed by the introduction of the triethylsilyl group. One common method is as follows:
Bromination: Benzoic acid is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 3 and 5 positions.
Silylation: The dibromobenzoic acid is then treated with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine to introduce the triethylsilyl group at the 4 position.
Industrial Production Methods
Industrial production methods for benzoic acid, 3,5-dibromo-4-(triethylsilyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
Benzoic acid, 3,5-dibromo-4-(triethylsilyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The triethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the triethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
Benzoic acid, 3,5-dibromo-4-(triethylsilyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of benzoic acid, 3,5-dibromo-4-(triethylsilyl)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and triethylsilyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3,5-Dibromobenzoic Acid: Lacks the triethylsilyl group and has different chemical properties and reactivity.
3,5-Dibromo-4-hydroxybenzoic Acid: Contains a hydroxyl group instead of the triethylsilyl group, leading to different applications and reactivity.
Benzoic Acid: The parent compound without any bromine or triethylsilyl substitutions.
Uniqueness
Benzoic acid, 3,5-dibromo-4-(triethylsilyl)- is unique due to the presence of both bromine atoms and the triethylsilyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
650598-42-8 |
|---|---|
分子式 |
C13H18Br2O2Si |
分子量 |
394.17 g/mol |
IUPAC名 |
3,5-dibromo-4-triethylsilylbenzoic acid |
InChI |
InChI=1S/C13H18Br2O2Si/c1-4-18(5-2,6-3)12-10(14)7-9(13(16)17)8-11(12)15/h7-8H,4-6H2,1-3H3,(H,16,17) |
InChIキー |
XHIQBJHCMWVFBF-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C1=C(C=C(C=C1Br)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


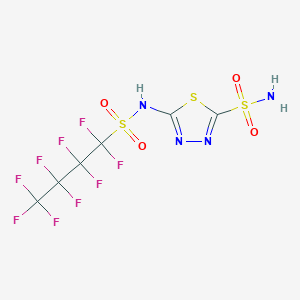
![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
![4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid](/img/structure/B12590549.png)
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
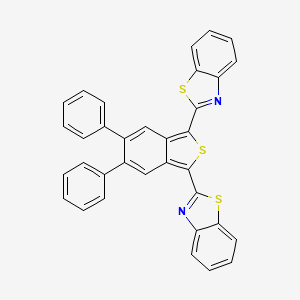
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
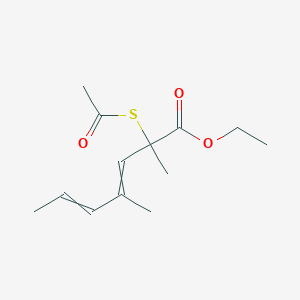
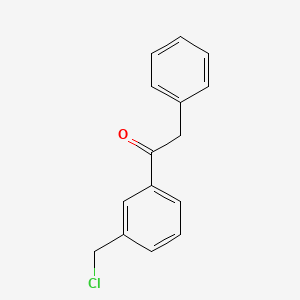
![Acetic acid--[(2S,3S)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12590592.png)
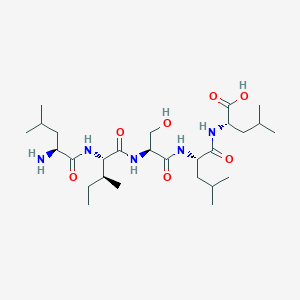
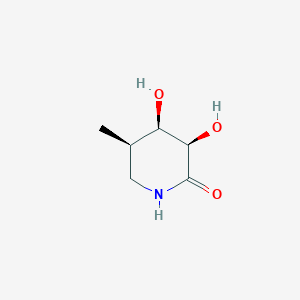

![N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide](/img/structure/B12590625.png)
![[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12590629.png)
